Fgfr3-IN-2
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Overview
Description
Fgfr3-IN-2 is a potent and selective inhibitor of fibroblast growth factor receptor 3 (FGFR3). This compound has shown significant potential in the research and treatment of various cancers, particularly bladder cancer. FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a valuable target for therapeutic intervention .
Preparation Methods
The synthesis of Fgfr3-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions and using advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Fgfr3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fgfr3-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR3 signaling pathway and its role in various cellular processes. In biology, this compound is used to investigate the effects of FGFR3 inhibition on cell proliferation, differentiation, and survival .
In medicine, this compound has shown promise as a therapeutic agent for the treatment of cancers that involve FGFR3 dysregulation, such as bladder cancer. Clinical trials have demonstrated its efficacy in inhibiting tumor growth and improving patient outcomes . In the industry, this compound is used in the development of new drugs and therapeutic strategies targeting FGFR3 .
Mechanism of Action
Fgfr3-IN-2 exerts its effects by selectively inhibiting the activity of FGFR3. The compound binds to the ATP-binding site of FGFR3, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the FGFR3 signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth .
The molecular targets of this compound include various proteins and enzymes involved in the FGFR3 signaling pathway, such as ERK1/2, PI3K-AKT, and RAS-MEK-ERK. By targeting these pathways, this compound effectively modulates cellular processes that are critical for cancer progression .
Comparison with Similar Compounds
Fgfr3-IN-2 is unique in its high selectivity and potency for FGFR3 compared to other similar compounds. Some of the similar compounds include erdafitinib, pemigatinib, and infigratinib. These compounds also target FGFRs but may have different selectivity profiles and clinical applications .
Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR2/3 alterations.
Pemigatinib: Used for treating cholangiocarcinoma with FGFR2 fusions and/or rearrangements.
Infigratinib: Another FGFR1/2/3 inhibitor used in various cancers.
This compound stands out due to its specific inhibition of FGFR3, making it a valuable tool for research and therapeutic applications targeting this receptor .
Properties
Molecular Formula |
C28H39N9O4S |
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Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-ethyl-2-[[4-[4-(4-methylpiperazin-1-yl)-3-(2-morpholin-4-ylethoxy)anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O4S/c1-3-31-42(38,39)26-7-5-4-6-23(26)33-28-30-21-29-27(34-28)32-22-8-9-24(37-12-10-35(2)11-13-37)25(20-22)41-19-16-36-14-17-40-18-15-36/h4-9,20-21,31H,3,10-19H2,1-2H3,(H2,29,30,32,33,34) |
InChI Key |
FOZHPNQPNMFWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCN(CC4)C)OCCN5CCOCC5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.